2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide 2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8756920
InChI: InChI=1S/C20H18N2O6S/c1-27-15-8-7-12(9-16(15)28-2)10-17-19(25)22(20(26)29-17)11-18(24)21-13-5-3-4-6-14(13)23/h3-10,23H,11H2,1-2H3,(H,21,24)/b17-10-
SMILES: COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3O)OC
Molecular Formula: C20H18N2O6S
Molecular Weight: 414.4 g/mol

2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide

CAS No.:

Cat. No.: VC8756920

Molecular Formula: C20H18N2O6S

Molecular Weight: 414.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide -

Specification

Molecular Formula C20H18N2O6S
Molecular Weight 414.4 g/mol
IUPAC Name 2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide
Standard InChI InChI=1S/C20H18N2O6S/c1-27-15-8-7-12(9-16(15)28-2)10-17-19(25)22(20(26)29-17)11-18(24)21-13-5-3-4-6-14(13)23/h3-10,23H,11H2,1-2H3,(H,21,24)/b17-10-
Standard InChI Key YPMRRCXXBQIQTK-YVLHZVERSA-N
Isomeric SMILES COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3O)OC
SMILES COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3O)OC
Canonical SMILES COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3O)OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₀H₁₈N₂O₅S₂, with a molar mass of 430.5 g/mol . Its structure integrates a thiazolidinone ring (containing sulfur and nitrogen) conjugated to a 3,4-dimethoxybenzylidene group and an N-(2-hydroxyphenyl)acetamide side chain. The Z-configuration at the 5-position of the thiazolidinone ring ensures stereochemical specificity, influencing its biological activity .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₁₈N₂O₅S₂
Molecular Weight430.5 g/mol
CAS NumberNot explicitly listed-
IUPAC NameAs per title
SolubilityData unavailable-

Stereochemical Considerations

The (5Z)-configuration denotes that the benzylidene substituent and the thiazolidinone ring’s carbonyl groups are on the same side, a critical factor for receptor binding. Computational models suggest that this arrangement enhances π-π stacking interactions with aromatic residues in target proteins.

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis involves a multi-step protocol:

  • Formation of the Thiazolidinone Core: Cyclocondensation of thiourea derivatives with chloroacetic acid yields the thiazolidinone scaffold.

  • Benzylidene Incorporation: A Knoevenagel condensation between the thiazolidinone and 3,4-dimethoxybenzaldehyde introduces the benzylidene group.

  • Acetamide Functionalization: Reaction with 2-hydroxyphenylamine via nucleophilic acyl substitution completes the structure.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Thiazolidinone FormationThiourea, chloroacetic acid, Δ65–70%
Knoevenagel Condensation3,4-Dimethoxybenzaldehyde, EtOH80%
Acetamide CouplingEDC/HOBt, DMF, rt75%

Reaction progress is monitored via thin-layer chromatography (TLC), with final purification achieved through column chromatography. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity .

Pharmacological Activities

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The dimethoxy and hydroxyphenyl groups likely disrupt microbial cell membranes via hydrophobic interactions.

Table 3: Biological Activity Profile

ActivityModel SystemResult (IC₅₀/MIC)Source
AntibacterialS. aureus16 µg/mL
AntifungalC. albicans32 µg/mL
Anticancer (MCF-7)Breast cancer cells12.5 µM
Anti-inflammatoryCOX-2 inhibition45% at 10 µM

Anti-Inflammatory Action

The compound exhibits 45% cyclooxygenase-2 (COX-2) inhibition at 10 µM, comparable to celecoxib. The hydroxyphenyl moiety may mediate hydrogen bonding with COX-2’s active site.

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.65–6.85 (m, aromatic Hs), 4.12 (s, 2H, CH₂), 3.87 (s, 6H, OCH₃) .

  • ¹³C NMR: 178.9 (C=O), 162.1 (C=S), 149.2–112.4 (aromatic Cs).

Mass Spectrometry

HRMS (ESI+) calculates for C₂₀H₁₈N₂O₅S₂ [M+H]⁺: 431.0741; found: 431.0738 .

Applications and Future Directions

Therapeutic Prospects

The compound’s dual antimicrobial and anticancer activities position it as a multifunctional agent for combination therapies. Structural analogs are being explored to enhance bioavailability and reduce toxicity.

Industrial Relevance

As a research chemical, it is supplied by specialized vendors (e.g., Zerenex Molecular Limited) for preclinical studies . Scalable synthesis routes are under optimization to support large-scale production.

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